4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Overview
Description
4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including chloro, dioxopyrrolidinyl, and dimethoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoic acid, 4-chlorophenylhydrazine, and 3,4-dimethoxyphenethylamine. The synthetic route may involve the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with 4-chlorophenylhydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the dioxopyrrolidinyl ring.
Amidation: Finally, the dioxopyrrolidinyl intermediate is reacted with 3,4-dimethoxyphenethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-chlorophenylhydrazine: Used as an intermediate in the synthesis of various organic compounds.
3,4-dimethoxyphenethylamine: A precursor in the synthesis of psychoactive compounds.
Uniqueness
4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H24Cl2N2O5 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C27H24Cl2N2O5/c1-35-23-12-3-17(15-24(23)36-2)13-14-30(26(33)18-4-6-19(28)7-5-18)22-16-25(32)31(27(22)34)21-10-8-20(29)9-11-21/h3-12,15,22H,13-14,16H2,1-2H3 |
InChI Key |
UZEGUIUBCHUQQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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